

Physicochemical Characteristics of Ruzasvir Powder: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Ruzasvir**, a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). The information presented herein is intended to support research, development, and formulation activities involving this antiviral compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.

Introduction

Ruzasvir (formerly MK-8408) is a second-generation NS5A inhibitor that has demonstrated significant antiviral activity against a broad range of HCV genotypes and common resistance-associated substitutions.[1] Its complex molecular structure, featuring a unique tetracyclic indole core, contributes to its favorable pharmacokinetic profile and high barrier to resistance. [1] A thorough understanding of its physicochemical properties is paramount for the development of stable, bioavailable, and effective pharmaceutical dosage forms. This guide details key characteristics of Ruzasvir powder, including its identity, solubility, stability, and solid-state properties.

General Properties of Ruzasvir

A summary of the fundamental properties of **Ruzasvir** is provided below.



Property	Value	
Chemical Name	methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][2][3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate	
Molecular Formula	C49H55FN10O7S	
Molecular Weight	947.1 g/mol	
CAS Number	1613081-64-3	
Appearance	Off-white to yellow powder (typical)	
Storage Conditions	Store at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.	

Physicochemical Data

The following tables summarize the key physicochemical parameters of **Ruzasvir** powder.

Table 3.1: Solubility Data

Solvent	Solubility	Method Reference
Water	0.00425 mg/mL	Predicted (ALOGPS)
Dimethyl Sulfoxide (DMSO)	10 mM	Experimental

Table 3.2: Partition and Ionization Data



Parameter	Value	Method Reference
logP	5.46	Predicted (ALOGPS)
logP	5.98	Predicted (Chemaxon)
logS	-5.4	Predicted (ALOGPS)
pKa (Strongest Acidic)	11.07	Predicted (Chemaxon)
pKa (Strongest Basic)	6.04	Predicted (Chemaxon)
Polar Surface Area	201.69 Ų	Predicted (Chemaxon)
Hydrogen Bond Donors	4	Predicted (Chemaxon)
Hydrogen Bond Acceptors	8	Predicted (Chemaxon)

Experimental Protocols

This section provides detailed methodologies for the characterization of **Ruzasvir** powder. Where specific published methods for **Ruzasvir** are not available, generalized protocols based on standard pharmaceutical industry practices are described.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A representative HPLC method for the determination of **Ruzasvir** purity and for use in further experiments such as solubility and stability studies is described below. This method is based on information from published pharmacokinetic analyses.[4]

- Instrumentation: Agilent 1200 series HPLC or equivalent with a Diode Array Detector (DAD) and a single quadrupole Mass Spectrometer (MSD).[2]
- Column: Waters X-Bridge Shield RP18, 50 mm x 2.1 mm, 5 μm particle size.[2]
- Mobile Phase A: 0.2% Ammonium Hydroxide in Water.[4]
- Mobile Phase B: 0.2% Ammonium Hydroxide in Acetonitrile.[4]



Gradient Program:

o 0 - 0.8 min: 35% B

0.81 - 2.0 min: 60% B

2.01 - 3.0 min: 85% B

o 3.1 - 4.5 min: 35% B

Flow Rate: 0.7 mL/min.[4]

• Column Temperature: Ambient.

• Injection Volume: 10 μL.

- Detection: UV at an appropriate wavelength (e.g., 260 nm or based on UV scan) and/or MS detection.
- Sample Preparation: Accurately weigh and dissolve **Ruzasvir** powder in a suitable solvent (e.g., DMSO or a mixture of mobile phases) to a known concentration.

Aqueous Solubility Determination (Shake-Flask Method)

This is a generalized protocol for determining the equilibrium aqueous solubility of **Ruzasvir**.

- Apparatus: Temperature-controlled orbital shaker, centrifuge, analytical balance, HPLC-UV system.
- Procedure:
 - Prepare buffer solutions at various pH values (e.g., 1.2, 4.5, and 6.8) to mimic physiological conditions.
 - Add an excess amount of Ruzasvir powder to a known volume of each buffer solution in a sealed container.
 - Place the containers in an orbital shaker set at a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm).



- At predetermined time intervals (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.
- Immediately centrifuge the aliquot at high speed (e.g., 14,000 rpm) to separate the undissolved solid.
- Carefully collect the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC method.
- Analyze the diluted samples by HPLC-UV to determine the concentration of dissolved Ruzasvir.
- Equilibrium is reached when consecutive measurements show no significant change in concentration.

Stability-Indicating Method and Forced Degradation Studies

This generalized protocol describes how to assess the stability of **Ruzasvir** under various stress conditions.

- Objective: To develop a stability-indicating analytical method and to identify potential degradation products.
- Methodology: A validated HPLC method, as described in section 4.1, capable of separating the intact drug from its degradation products should be used.
- Forced Degradation Conditions:
 - Acid Hydrolysis: Reflux Ruzasvir solution in 0.1 N HCl at 80 °C for a specified period.
 - Base Hydrolysis: Reflux Ruzasvir solution in 0.1 N NaOH at 80 °C for a specified period.
 - Oxidative Degradation: Treat **Ruzasvir** solution with 3% H₂O₂ at room temperature.
 - Thermal Degradation: Expose solid **Ruzasvir** powder to dry heat (e.g., 105 °C) in an oven.



- Photostability: Expose Ruzasvir powder and solution to UV and visible light according to ICH Q1B guidelines.
- Analysis: Analyze the stressed samples by the stability-indicating HPLC method. Peak purity
 analysis of the Ruzasvir peak should be performed to ensure it is free from co-eluting
 degradants.

Solid-State Characterization

This is a generalized protocol for analyzing the crystalline nature of **Ruzasvir** powder.

- Instrumentation: A powder X-ray diffractometer equipped with a copper anode (Cu Kα radiation).
- Sample Preparation: A thin layer of **Ruzasvir** powder is gently packed into a sample holder.
- Analysis Parameters:
 - Voltage and Current: e.g., 40 kV and 40 mA.
 - Scan Range (2θ): e.g., 2° to 40°.
 - Step Size: e.g., 0.02°.
 - Scan Speed: e.g., 1°/min.
- Data Analysis: The resulting diffractogram is analyzed for the presence of sharp peaks, indicative of crystalline material, or a broad halo, suggesting an amorphous nature.

This generalized protocol is for determining the thermal properties of **Ruzasvir**, such as its melting point and purity.

- Instrumentation: A calibrated DSC instrument.
- Sample Preparation: Accurately weigh a small amount (1-5 mg) of **Ruzasvir** powder into an aluminum pan and hermetically seal it.
- Analysis Parameters:



- Heating Rate: e.g., 10 °C/min.
- Temperature Range: e.g., 25 °C to 300 °C.
- Atmosphere: Inert nitrogen purge at a constant flow rate.
- Data Analysis: The DSC thermogram is analyzed for endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

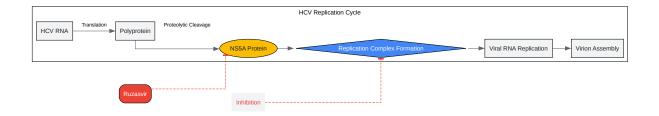
This generalized protocol is used to evaluate the thermal stability and solvent/water content of **Ruzasvir** powder.

- Instrumentation: A calibrated TGA instrument.
- Sample Preparation: Accurately weigh a sample (5-10 mg) of Ruzasvir powder into a tared TGA pan.
- Analysis Parameters:
 - Heating Rate: e.g., 10 °C/min.
 - Temperature Range: e.g., 25 °C to 500 °C.
 - Atmosphere: Inert nitrogen purge.
- Data Analysis: The TGA curve shows weight loss as a function of temperature, indicating decomposition or the loss of volatiles.

Mandatory Visualizations Mechanism of Action: Inhibition of HCV NS5A

Ruzasvir targets the HCV NS5A protein, which is a critical component of the viral replication complex. By binding to NS5A, **Ruzasvir** disrupts its function, thereby inhibiting viral RNA replication and virion assembly.





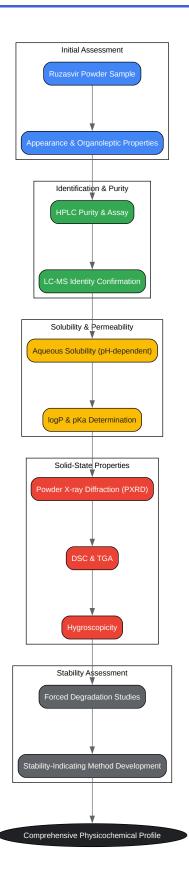
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Caption: Ruzasvir inhibits HCV replication by targeting the NS5A protein.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a new chemical entity like **Ruzasvir** powder.





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Caption: A logical workflow for the physicochemical characterization of **Ruzasvir**.



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